molecular formula C38H78N4O2 B105544 N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide CAS No. 19019-45-5

N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide

Cat. No. B105544
CAS RN: 19019-45-5
M. Wt: 623.1 g/mol
InChI Key: FFGPUOLFAAHGHS-UHFFFAOYSA-N
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Description

N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide, commonly known as EDEA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. EDEA is a long-chain amide that has been synthesized through a multi-step process. This compound has been studied for its biochemical and physiological effects, as well as its potential use in scientific research.

Mechanism Of Action

The mechanism of action of EDEA is not fully understood. However, it is believed that EDEA interacts with the lipid bilayer of cell membranes, which can alter their fluidity and permeability. This can lead to changes in cellular processes, such as signal transduction and ion transport.

Biochemical And Physiological Effects

EDEA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EDEA can inhibit the growth of cancer cells and induce apoptosis. EDEA has also been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EDEA in lab experiments is its ability to form stable complexes with various drugs, which can improve their solubility and bioavailability. EDEA can also be used as a surfactant in the formulation of liposomes, which can improve drug delivery to specific cells or tissues. However, one limitation of using EDEA is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for research on EDEA. One area of interest is the development of EDEA-based drug delivery systems for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the study of EDEA's mechanism of action and its interactions with cell membranes. Additionally, further research is needed to determine the safety and toxicity of EDEA in vivo.

Synthesis Methods

The synthesis of EDEA involves a multi-step process that starts with the reaction of hexadecan-1-amine with ethylene diamine. This reaction produces the intermediate compound, N,N'-bis(hexadecyl)ethane-1,2-diamine. This intermediate is then reacted with ethyl chloroformate to produce N,N'-bis(hexadecyl)ethane-1,2-diamine carbamate. Finally, the carbamate is reacted with ethylenediamine to produce EDEA.

Scientific Research Applications

EDEA has potential applications in various fields of scientific research. One of the most promising applications of EDEA is in the field of drug delivery. EDEA has been shown to form stable complexes with various drugs, which can improve their solubility and bioavailability. EDEA can also be used as a surfactant in the formulation of liposomes, which are used to deliver drugs to specific cells or tissues.

properties

CAS RN

19019-45-5

Product Name

N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide

Molecular Formula

C38H78N4O2

Molecular Weight

623.1 g/mol

IUPAC Name

N-[2-[2-[2-(hexadecanoylamino)ethylamino]ethylamino]ethyl]hexadecanamide

InChI

InChI=1S/C38H78N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(43)41-35-33-39-31-32-40-34-36-42-38(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-36H2,1-2H3,(H,41,43)(H,42,44)

InChI Key

FFGPUOLFAAHGHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCC

Other CAS RN

19019-45-5

Origin of Product

United States

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